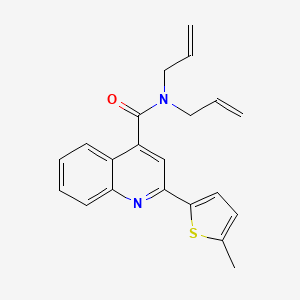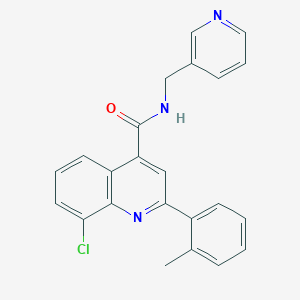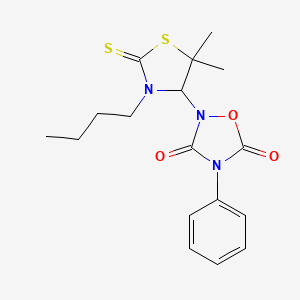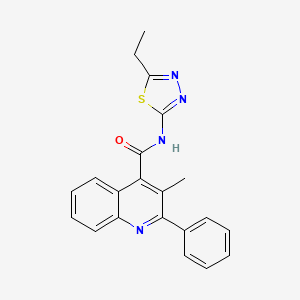
6-amino-4-(2,4-dimethoxyphenyl)-2,3,3a,4-tetrahydro-5H-indene-5,5,7-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-(2,4-dimethoxyphenyl)-2,3,3a,4-tetrahydro-5H-indene-5,5,7-tricarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene core substituted with amino, dimethoxyphenyl, and tricarbonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2,4-dimethoxyphenyl)-2,3,3a,4-tetrahydro-5H-indene-5,5,7-tricarbonitrile typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis are carefully selected to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:
Formation of the Indene Core: This step involves the cyclization of appropriate precursors to form the indene structure.
Substitution Reactions: Introduction of the amino and dimethoxyphenyl groups through nucleophilic substitution reactions.
Addition of Tricarbonitrile Groups: This step involves the addition of tricarbonitrile groups to the indene core, often using cyanation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(2,4-dimethoxyphenyl)-2,3,3a,4-tetrahydro-5H-indene-5,5,7-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-amino-4-(2,4-dimethoxyphenyl)-2,3,3a,4-tetrahydro-5H-indene-5,5,7-tricarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-amino-4-(2,4-dimethoxyphenyl)-2,3,3a,4-tetrahydro-5H-indene-5,5,7-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Signaling Pathways: Influencing pathways such as apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
Similar Compounds
6-amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5-ones: Known for their leukocyte count-raising activities.
6-amino-4-(2,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:
Uniqueness
6-amino-4-(2,4-dimethoxyphenyl)-2,3,3a,4-tetrahydro-5H-indene-5,5,7-tricarbonitrile is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-amino-7-(2,4-dimethoxyphenyl)-1,2,7,7a-tetrahydroindene-4,6,6-tricarbonitrile |
InChI |
InChI=1S/C20H18N4O2/c1-25-12-6-7-15(17(8-12)26-2)18-14-5-3-4-13(14)16(9-21)19(24)20(18,10-22)11-23/h4,6-8,14,18H,3,5,24H2,1-2H3 |
InChI Key |
SBIMLFLLINPJFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3CCC=C3C(=C(C2(C#N)C#N)N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11118024.png)


![N-(2-ethylphenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11118033.png)
![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11118034.png)
![2-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11118038.png)
![4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11118041.png)
![2-(2-methylphenyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11118057.png)

methyl}phosphonate](/img/structure/B11118064.png)
![2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11118071.png)
![2-({5-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11118083.png)

